1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
Overview
Description
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. Additionally, this compound has been shown to have a positive effect on various physiological processes, including immune response and cell proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine in lab experiments include its ease of synthesis, stability, and versatility. However, there are also some limitations to its use. For example, this compound may exhibit toxicity at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine. One potential direction is to explore its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its activity. Other potential future directions include exploring its use in drug delivery systems and its potential applications in materials science.
In conclusion, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a promising compound that has potential applications in various fields. Its ease of synthesis, stability, and versatility make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action and to optimize its activity for various applications.
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties.
properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12-5-7(4-11-12)6-13-8(9)2-3-10-13/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHYDULYBNVDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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